molecular formula C38H70N2O18 B3026319 2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide CAS No. 1360882-59-2

2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide

Cat. No.: B3026319
CAS No.: 1360882-59-2
M. Wt: 843.0 g/mol
InChI Key: FGNXWBYUTDBBKP-SAVSHCFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Glycine globotriaosylsphingosine is a glycinated form of globotriaosylceramide that contains a glycine residue in place of the fatty acyl group. It has been used as an internal standard for the quantification of lyso-globotriaosylceramide in human plasma by UPLC-MS/MS.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various glycosides and oligosaccharides. For example, Matta and Barlow (1977) describe the synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-d-galactopyranoside, highlighting its significance in carbohydrate chemistry (Matta & Barlow, 1977).
  • Abbas, Kohata, and Matta (1987) synthesized synthetic mucin fragments such as methyl 6-O-(2-acetamido-2-deoxy-β-D-glycopyranosyl)-β-D-galactopyranoside, indicating the compound’s role in advancing the understanding of mucin structures (Abbas, Kohata, & Matta, 1987).

Biological Applications

  • The compound has been utilized in the study of protein binding and antigen synthesis. Paulsen and Paal (1983) used it in the synthesis of synthetic T-antigens, which are vital for immunological research (Paulsen & Paal, 1983).
  • It has applications in the synthesis of complex carbohydrates related to bacterial polysaccharides. For instance, Amvam-Zollo and Sinaÿ (1986) used it in synthesizing structures related to Streptococcus pneumoniae type XIV polysaccharide (Amvam-Zollo & Sinaÿ, 1986).

Advanced Glycosylation Studies

  • The compound is instrumental in the development of methodologies for glycosylation, as demonstrated by Cai, Ling, and Bundle (2009), who developed a method for the synthesis of diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides (Cai, Ling, & Bundle, 2009).
  • Jacquinet, Zurabyan, and Khorlin (1974) explored its use in glycosylation reactions with partially protected saccharides, contributing to the field of carbohydrate synthesis (Jacquinet, Zurabyan, & Khorlin, 1974).

Applications in Neoglycoprotein Synthesis

  • The compound has been used in the synthesis of neoglycoproteins, as shown by Amer, Hofinger, and Kosma (2003), who synthesized neoglycoproteins containing O-methylated trisaccharides related to Toxocara larvae antigens (Amer, Hofinger, & Kosma, 2003).

Properties

IUPAC Name

2-amino-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(44)21(40-26(45)16-39)20-53-36-32(51)29(48)34(24(18-42)55-36)58-38-33(52)30(49)35(25(19-43)56-38)57-37-31(50)28(47)27(46)23(17-41)54-37/h14-15,21-25,27-38,41-44,46-52H,2-13,16-20,39H2,1H3,(H,40,45)/b15-14+/t21-,22+,23+,24+,25+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXWBYUTDBBKP-SAVSHCFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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